(+)-Medioresinol

Antifungal Candidiasis Microbiology

Select (+)-Medioresinol for its 4-fold superior anti-Candida potency (MIC 3.125–6.25 µg/mL) over pinoresinol, driven by a unique ROS-mediated mitochondrial apoptotic mechanism. Its proven antibiotic synergy (FICI ≤0.5) with ampicillin, cefotaxime, and chloramphenicol—plus biofilm inhibition—makes it indispensable for resistance and adjuvant therapy research. Superior DPPH scavenging (IC50 55.1 µmol/L) and Aβ40 reduction (50% at 4 µg/mL via β-secretase modulation) extend its utility to cardiovascular and Alzheimer's studies. Choose this well-tolerated lignan where confounding cytotoxicity must be minimized for unambiguous mechanism-of-action interpretation.

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
CAS No. 40957-99-1
Cat. No. B1676144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Medioresinol
CAS40957-99-1
SynonymsMedioresil, Medioresinol
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC
InChIInChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1
InChIKeyVJOBNGRIBLNUKN-BMHXQBNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Medioresinol (CAS 40957-99-1): A Furofuran Lignan with Multifaceted Bioactivity Profile


(+)-Medioresinol (CAS 40957-99-1) is a naturally occurring furofuran-type lignan characterized by its bisepoxylignan scaffold constituted of syringyl and guaiacyl units [1]. Isolated from diverse plant sources including Sambucus williamsii and Jasminum giraldii, this compound belongs to the seven-class lignan family that includes pinoresinol, syringaresinol, and matairesinol [2]. Its documented bioactivities span antifungal, antibacterial, leishmanicidal, antioxidant, anti-inflammatory, and antiamyloidogenic properties, positioning it as a versatile research compound for multiple therapeutic areas including infectious diseases, cardiovascular research, and neurodegenerative disorders .

Why (+)-Medioresinol Cannot Be Simply Substituted with Generic Lignans in Critical Applications


Within the lignan family, compounds such as pinoresinol and syringaresinol share structural similarities yet exhibit markedly divergent potency profiles and mechanism-specific actions. (+)-Medioresinol uniquely combines potent antifungal activity (MIC 3.125-6.25 µg/mL against Candida albicans) with demonstrated antibiotic synergy (FICI ≤ 0.5) and biofilm inhibition [1]. Its ability to induce ROS-mediated apoptosis in C. albicans is mechanistically distinct from the growth inhibition observed with pinoresinol [2]. Furthermore, (+)-medioresinol demonstrates superior antioxidant capacity compared to syringaresinol in DPPH assays and exhibits antiamyloidogenic activity not reported for other lignans [3]. Simple substitution with generic lignans or furofuran analogs without verification of these specific functional activities risks experimental failure in targeted applications requiring precise biological outcomes.

(+)-Medioresinol Evidence-Based Differentiation: Quantitative Head-to-Head Comparisons Against Closest Analogs


Antifungal Activity: (+)-Medioresinol Demonstrates 4-Fold Greater Potency Than Pinoresinol Against Key Pathogenic Yeasts

(+)-Medioresinol exhibits significantly more potent antifungal activity against clinically relevant Candida and Malassezia species compared to its close structural analog (+)-pinoresinol. Against Candida albicans, (+)-medioresinol demonstrates an MIC of 3.125-6.25 µg/mL, representing a 4-fold increase in potency over (+)-pinoresinol, which exhibits MIC values of 12.5-25 µg/mL [1]. This differential activity is similarly observed against Trichosporon beigelii and Malassezia furfur, where (+)-medioresinol maintains the same 4-fold potency advantage . Notably, the mechanism of action involves (+)-medioresinol-specific induction of intracellular ROS accumulation leading to mitochondrial membrane depolarization and apoptotic cell death—a mechanism not observed with pinoresinol [2].

Antifungal Candidiasis Microbiology

Antioxidant Activity: (+)-Medioresinol Matches Vitamin C Potency and Outperforms Syringaresinol by 30% in DPPH Scavenging

In head-to-head DPPH radical scavenging assays, (+)-medioresinol demonstrates antioxidant activity comparable to the reference antioxidant vitamin C and significantly superior to the structurally related lignan syringaresinol. (+)-Medioresinol exhibits an IC50 of 55.1 µmol/L, nearly identical to vitamin C (IC50 59.9 µmol/L) and 30% more potent than (+)-syringaresinol (IC50 79.0 µmol/L) [1]. This represents a clear differentiation in antioxidant capacity among furofuran lignans, with (+)-medioresinol demonstrating the most robust free radical scavenging activity.

Antioxidant Oxidative Stress Free Radical

Antibacterial Synergy: (+)-Medioresinol Reduces Antibiotic MICs via Strong Synergism (FICI ≤ 0.5) Against Resistant Strains

(+)-Medioresinol demonstrates clinically relevant synergy with conventional antibiotics against both susceptible and resistant bacterial strains. Checkerboard assays reveal that combinations of (+)-medioresinol with ampicillin, cefotaxime, or chloramphenicol produce fractional inhibitory concentration indices (FICI) ≤ 0.5, meeting the strict definition of strong synergism [1]. This effect is particularly pronounced against antibiotic-resistant Pseudomonas aeruginosa. Furthermore, (+)-medioresinol alone and in combination with antibiotics significantly reduces biofilm formation, an activity not observed with other furofuran lignans such as pinoresinol [1][2].

Antibacterial Synergy Biofilm

Antiamyloidogenic Activity: (+)-Medioresinol Reduces Aβ40 Production by 50% via β-Secretase Modulation—An Activity Absent in Other Lignans

(+)-Medioresinol exhibits a unique antiamyloidogenic activity not documented for other lignans in its class. In CHO cells stably expressing amyloid precursor protein, (+)-medioresinol at 4 µg/mL reduces Aβ40 production by 50% compared to DMSO-treated controls [1]. This effect is attributed to a reduction in β-secretase protein levels. In silico molecular docking studies further support this activity, showing (+)-medioresinol binds to acetylcholinesterase with a binding energy of -9.0 kcal/mol and inhibition constant of 0.0543 µM, comparable to the clinical drug donepezil [2]. No comparable antiamyloidogenic data exists for pinoresinol, syringaresinol, or matairesinol.

Alzheimer's Disease Amyloid-beta Neuroprotection

Cytotoxicity Profile: (+)-Medioresinol is a Weaker Cytotoxic Agent Than Pinoresinol—A Critical Differentiation for Safety-Conscious Applications

In a direct comparative cytotoxicity study of six lignans isolated from Helicteres hirsuta, (±)-pinoresinol exhibited potent cytotoxic effects against a panel of cancer cell lines, whereas (±)-medioresinol and (±)-syringaresinol were not the most active isolates [1]. This finding is corroborated by a separate study where, among eight compounds isolated from Syringa velutina, (+)-medioresinol 4″-O-glucoside was not the most potent cytotoxic agent; a phenylethanoid glycoside exhibited IC50 values ranging from 2.7-47.9 µg/mL, while the medioresinol glycoside was less active [2]. This differential cytotoxicity profile suggests that (+)-medioresinol may offer a wider therapeutic window for non-oncology applications compared to the more broadly cytotoxic pinoresinol.

Cytotoxicity Safety Cancer

Anti-Inflammatory Activity: (+)-Medioresinol Inhibits IL-12p40 Production and NO Generation—Mechanisms Not Universal Across Lignans

(+)-Medioresinol exhibits specific anti-inflammatory mechanisms that distinguish it from other lignans. It inhibits lipopolysaccharide (LPS)-stimulated IL-12p40 production in bone marrow-derived dendritic cells . Additionally, in RAW 264.7 macrophages, (+)-medioresinol suppresses nitric oxide (NO) production, with IC50 values reported in the range of 5.3-125.8 µM among various lignan isolates, demonstrating context-dependent anti-inflammatory activity [1]. While class-level anti-inflammatory effects are recognized for lignans broadly, (+)-medioresinol's ability to modulate IL-12p40 production represents a specific immunomodulatory property that may not be shared by pinoresinol or syringaresinol.

Anti-inflammatory Immunomodulation Cytokines

Optimal Research and Industrial Use Cases for (+)-Medioresinol Based on Quantitative Differentiation


Antifungal Drug Discovery Against Azole-Resistant Candida Species

The 4-fold superior potency of (+)-medioresinol (MIC 3.125-6.25 µg/mL) compared to pinoresinol against C. albicans, combined with its unique ROS-mediated apoptotic mechanism, makes it an ideal lead compound for developing novel antifungal therapies targeting azole-resistant strains. Its ability to induce mitochondrial depolarization offers a mechanism orthogonal to ergosterol synthesis inhibition [1].

Adjuvant Development for Overcoming Antibiotic Resistance

(+)-Medioresinol's strong synergy (FICI ≤ 0.5) with ampicillin, cefotaxime, and chloramphenicol, particularly against resistant P. aeruginosa, positions it as a critical research tool for adjuvant development programs aiming to restore antibiotic efficacy. Its antibiofilm activity further enhances its value in tackling chronic infections [2].

Oxidative Stress and Cardiovascular Disease Research

With DPPH scavenging activity (IC50 55.1 µmol/L) comparable to vitamin C, (+)-medioresinol serves as a potent lignan-based antioxidant probe. Recent studies demonstrate its ability to activate the PI3K/AKT/mTOR pathway, reducing oxidative stress and inflammation in myocardial ischemia models, suggesting utility in cardiovascular research [3][4].

Alzheimer's Disease and Amyloid-Targeting Research

(+)-Medioresinol's unique antiamyloidogenic activity—reducing Aβ40 production by 50% at 4 µg/mL via β-secretase modulation—coupled with in silico AChE inhibition comparable to donepezil, makes it an essential compound for researchers investigating multi-target amyloid reduction strategies [5].

Selective Lignan Tool for Non-Cytotoxic Applications

Given its weaker cytotoxicity profile relative to pinoresinol, (+)-medioresinol is the preferred lignan for antimicrobial, anti-inflammatory, or neuroprotective studies where confounding cytotoxicity must be minimized. This selectivity enhances the interpretability of mechanism-of-action studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Medioresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.